2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene
Overview
Description
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms. Fluorine-containing compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of (1,1-Difluoroethyl)trimethylsilane as a source of the difluoroethyl group . This reagent reacts with carbonyl derivatives under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity . The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents such as Selectfluor and N-fluorobis(phenylsulfonyl)amine (NFSI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation reactions may produce difluoromethylated aromatic compounds .
Scientific Research Applications
2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological and chemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethylbenzene: Similar in structure but lacks the trifluorobenzene ring, making it less stable and less reactive.
2,2-Dichloro-1,1-difluoroethyl methyl ether: Used as an anesthetic agent, it has different applications and properties compared to 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene.
Uniqueness
This compound is unique due to its combination of multiple fluorine atoms and the trifluorobenzene ring. This structure imparts distinct electronic and steric properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUJLUFALXXWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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